molecular formula C9H12N4 B13193018 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B13193018
M. Wt: 176.22 g/mol
InChI Key: WDPVAQTUADETKD-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 1781631-36-4) is a chemical compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . This imidazopyridine scaffold is of significant interest in medicinal chemistry and immunology research, particularly in the study of Toll-like receptor (TLR) signaling . Structurally related 1H-imidazo[4,5-c]pyridine and 1H-imidazo[4,5-c]quinoline analogues have been established as potent and specific agonists of Toll-like Receptor 7 (TLR7) . Engagement of TLR7 in plasmacytoid dendritic cells leads to the induction of interferon-alpha (IFN-α), a key cytokine that bridges innate and adaptive immunity . Consequently, small-molecule TLR7 agonists are investigated as potential vaccine adjuvants and for the management of chronic viral diseases and hematological malignancies . This pure research-grade compound serves as a valuable building block for the synthesis and development of novel immunomodulatory agents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-propylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C9H12N4/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3,(H2,10,11)

InChI Key

WDPVAQTUADETKD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CN=C2N

Origin of Product

United States

Synthetic Methodologies for 1 Propyl 1h Imidazo 4,5 C Pyridin 4 Amine and Its Analogs

Established Synthetic Pathways for the 1H-Imidazo[4,5-c]pyridine Core

The formation of the fused imidazole (B134444) and pyridine (B92270) ring system is a critical step in the synthesis of 1-propyl-1H-imidazo[4,5-c]pyridin-4-amine and its analogs. Various synthetic strategies have been developed to construct this scaffold, ranging from traditional organic reactions to more modern, efficient techniques.

Conventional Organic Synthesis Approaches

Conventional methods for the synthesis of the 1H-imidazo[4,5-c]pyridine core often rely on the condensation of a substituted diaminopyridine with a one-carbon synthon. A common starting material is 3,4-diaminopyridine (B372788), which can be reacted with various reagents to form the imidazole ring. For instance, condensation with formic acid or orthoesters can yield the corresponding imidazo[4,5-c]pyridine. The reaction of 3,4-diaminopyridine with ethyl orthoformate, sometimes catalyzed by an acid, is a widely used method for the direct formation of the unsubstituted 1H-imidazo[4,5-c]pyridine ring system. nih.gov

Another classical approach involves the cyclization of a pre-functionalized pyridine derivative. This can include the reduction of a nitro group to an amine, followed by intramolecular cyclization. These methods, while established, may sometimes require harsh reaction conditions and can result in lower yields.

Microwave-Assisted Synthesis Protocols

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry. rsc.orgsemanticscholar.org The synthesis of the 1H-imidazo[4,5-c]pyridine core can be significantly accelerated under microwave irradiation. For example, the condensation reaction between 3,4-diaminopyridine and carboxylic acids or their derivatives can be completed in a matter of minutes under microwave heating, as opposed to several hours with conventional heating methods. nih.gov This rapid heating allows for better control over reaction parameters and often leads to cleaner products with fewer byproducts. The use of microwave assistance is particularly beneficial for the construction of substituted imidazo[4,5-c]pyridine libraries for screening purposes. nih.gov

Cyclocondensation and Reductive Cyclization Routes

Cyclocondensation reactions are a cornerstone in the synthesis of the 1H-imidazo[4,5-c]pyridine scaffold. A prevalent method involves the reaction of 3,4-diaminopyridine with aldehydes, followed by an oxidative cyclization to form the imidazole ring. nih.gov Various oxidizing agents can be employed for this purpose.

Reductive cyclization offers an alternative pathway, often starting from a nitropyridine derivative. For instance, a 3-nitro-4-aminopyridine can be reacted with a suitable precursor, followed by the reduction of the nitro group, which then spontaneously cyclizes to form the imidazole ring. A one-pot synthesis of 3H-imidazo[4,5-b]pyridines, an isomeric system, has been achieved through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146). nih.gov Similar strategies can be adapted for the synthesis of the imidazo[4,5-c]pyridine core.

Tandem Reaction Sequences in Heterocycle Formation

Tandem or cascade reactions provide an elegant and efficient approach to the synthesis of complex heterocyclic systems like 1H-imidazo[4,5-c]pyridine in a single operation, thereby minimizing waste and purification steps. A notable example involves a tandem sequence starting from 2-chloro-3-nitropyridine. acs.org This process can include a nucleophilic aromatic substitution (SNAr) with an amine, followed by in-situ reduction of the nitro group to an amine, and subsequent cyclization with an aldehyde or orthoester to construct the fused imidazole ring. acs.org This one-pot methodology is highly valuable for generating structural diversity in the imidazo[4,5-b]pyridine series and can be conceptually applied to the synthesis of imidazo[4,5-c]pyridine analogs. acs.org

Functionalization and Derivatization Strategies for this compound

Once the 1H-imidazo[4,5-c]pyridine core is established, the next crucial steps involve the introduction of the propyl group at the N-1 position of the imidazole ring and the amino group at the C-4 position of the pyridine ring.

Introduction of Propyl Moiety and Amino Substitutions

The introduction of the propyl group is typically achieved through an N-alkylation reaction. The unsubstituted 1H-imidazo[4,5-c]pyridine can be treated with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. The choice of base and reaction conditions is critical to control the regioselectivity of the alkylation, as alkylation can potentially occur at different nitrogen atoms within the heterocyclic system.

To introduce the 4-amino group, a common strategy involves the synthesis of a 4-chloro-1-propyl-1H-imidazo[4,5-c]pyridine intermediate. The 4-chloro derivative can be synthesized by first constructing the imidazo[4,5-c]pyridin-4-one scaffold, which is then converted to the 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride. patsnap.com Subsequently, the 4-chloro group can be displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an ammonia equivalent. This amination step is a key transformation in the synthesis of many biologically active 4-amino-substituted imidazoquinolines and related heterocycles.

Below is a table summarizing the key synthetic transformations:

StepReaction TypeStarting MaterialReagent(s)Product
Core Synthesis Cyclocondensation3,4-DiaminopyridineTriethyl orthoformate1H-Imidazo[4,5-c]pyridine
N-Alkylation Nucleophilic Substitution1H-Imidazo[4,5-c]pyridinePropyl bromide, Base (e.g., K2CO3)1-Propyl-1H-imidazo[4,5-c]pyridine
Chlorination Halogenation1-Propyl-1H-imidazo[4,5-c]pyridin-4(5H)-onePOCl34-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine
Amination Nucleophilic Aromatic Substitution4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridineAmmoniaThis compound

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary for the synthesis and functionalization of the imidazo[4,5-c]pyridine core. These methods offer high efficiency and functional group tolerance.

A significant strategy involves a palladium-catalyzed amidation/cyclization process to build the fused imidazole ring. nih.gov This approach typically starts from a substituted chloropyridine, such as 3-amino-4-chloropyridine (B21944) derivatives. The synthesis can be achieved in three main steps, where a key transformation is the palladium-catalyzed amidation of the pyridine precursor, which is followed by cyclization to form the desired imidazopyridine structure. nih.gov This methodology has been successfully used to prepare a variety of substituted imidazo[4,5-c]pyridines. nih.gov

Another common application of palladium catalysis is in the functionalization of the pre-formed imidazo[4,5-c]pyridine scaffold. For instance, Suzuki cross-coupling reactions are employed to introduce aryl or heteroaryl substituents at specific positions, often at the C-2 or C-6 positions of the related imidazo[4,5-b]pyridine ring system, a strategy that can be adapted for imidazo[4,5-c]pyridine analogs. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Imidazopyridine Synthesis

Reaction Type Starting Material Catalyst/Ligand Key Transformation Ref
Amidation/Cyclization 3-Amino-N-Boc-4-chloropyridine Palladium catalyst Formation of the imidazo[4,5-c]pyridine core nih.gov
Tandem Cross-Coupling/Cyclization 3-Amino-2-chloropyridine Palladium catalyst Construction of the imidazo[4,5-b]pyridine core researchgate.net

Alkylation and Acylation Reactions on the Imidazopyridine Scaffold

Alkylation and acylation reactions are fundamental for introducing substituents onto the nitrogen atoms of the imidazopyridine core, including the N-1 propyl group of the target compound. The regioselectivity of these reactions is a critical consideration, as multiple nitrogen atoms are available for substitution.

The alkylation of the imidazo[4,5-c]pyridine scaffold, for example with butyl bromide or 4-chlorobenzyl halides, is typically performed under basic conditions using potassium carbonate in a solvent like DMF. nih.gov Such reactions on 5H-imidazo[4,5-c]pyridines have been shown to predominantly yield the N-5 regioisomers. nih.gov For the synthesis of this compound, similar conditions using a propyl halide would be employed, with careful control and analysis to ensure the desired N-1 substitution pattern. Phase-transfer catalysis (PTC) conditions have also been utilized for the alkylation of related imidazo[4,5-b]pyridines with reagents like allyl bromide, offering an alternative efficient method. uctm.edu

Regioselective acylation of the precursor, 3,4-diaminopyridine, is another key strategy. Using reagents such as acetyl chloride or tert-butyl dicarbonate (B1257347) allows for selective protection and functionalization of one amino group over the other, which directs the subsequent cyclization to form the desired imidazo[4,5-c]pyridine isomer. researchgate.net

Table 2: Alkylation/Acylation Conditions for Imidazopyridine Scaffolds

Reaction Type Substrate Reagent Conditions Outcome Ref
Alkylation 2-Aryl-5H-imidazo[4,5-c]pyridine Butyl bromide K₂CO₃, DMF Predominantly N-5 alkylation nih.gov
Alkylation Imidazo[4,5-b]pyridine Allyl bromide K₂CO₃, TBAI, DMF (PTC) N-3 alkylation uctm.edu

Stereoselective Synthesis of Advanced Intermediates

The development of stereoselective methods is crucial for producing chiral analogs of this compound, which may possess unique biological activities. While specific examples for the target molecule are not prevalent, general strategies for the asymmetric synthesis of related imidazopyridine frameworks can be applied.

One powerful approach is the use of asymmetric multicomponent reactions (AMCRs). For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminoazine, an aldehyde, and an isocyanide, can be rendered stereoselective. nih.gov By employing a chiral phosphoric acid catalyst, it is possible to synthesize axially chiral imidazo[1,2-a]pyridines with high yields and excellent enantioselectivities. nih.gov This methodology relies on the catalyst's ability to control the spatial arrangement of the reactants during the key bond-forming steps. The presence of a hydrogen-bonding donor group on one of the substrates has been shown to be critical for achieving high stereocontrol in these reactions. nih.gov Such principles could be adapted to design stereoselective syntheses of advanced chiral intermediates for the imidazo[4,5-c]pyridine series.

Green Chemistry Principles in Imidazo[4,5-c]pyridine Synthesis

Incorporating green chemistry principles into the synthesis of imidazo[4,5-c]pyridines aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

One prominent green strategy is the use of water as a reaction solvent. The synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines has been achieved through the reaction of 2,3-diaminopyridine (B105623) with various aldehydes in water under thermal conditions, proceeding via an air-oxidative cyclocondensation without the need for other oxidizing agents. nih.gov This method offers high yields (83-87%) and an environmentally benign profile. nih.gov Similarly, a tandem sequence involving an SNAr reaction, in-situ nitro group reduction, and subsequent heteroannulation has been developed in an H₂O-IPA medium, avoiding the use of metal catalysts. acs.org

Another eco-friendly approach involves one-pot, three-component reactions in green solvents like glycerol. The synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been described using this method, which offers short reaction times, easy workup, and excellent yields. researchgate.net Furthermore, metal-free and aqueous conditions have been developed for the rapid and quantitative synthesis of related imidazo[1,2-a]pyridines, demonstrating a significant improvement in green metrics like space-time-yield compared to traditional routes. rsc.org

Table 3: Application of Green Chemistry in Imidazopyridine Synthesis

Green Principle Method Solvent/Conditions Advantages Ref
Safer Solvents Air-oxidative cyclocondensation Water, Thermal Avoids hazardous oxidants and organic solvents nih.gov
Catalyst-Free Tandem Reaction SNAr-Reduction-Heteroannulation H₂O-IPA Avoids toxic and costly metal catalysts acs.org
Renewable Solvents One-pot, three-component reaction Glycerol Eco-friendly solvent, short reaction time, high yield researchgate.net

Chemical Reactivity and Transformations of 1 Propyl 1h Imidazo 4,5 C Pyridin 4 Amine Derivatives

Reduction Reactions and Formation of Related Bioactive Compounds

Reduction reactions are fundamental in the synthesis and transformation of imidazo[4,5-c]pyridine derivatives. A common synthetic strategy involves the reductive cyclization of precursors to form the core imidazopyridine ring system. For instance, the synthesis of the imidazo[4,5-c]pyridine ring can be achieved from 3,4-diaminopyridine (B372788) precursors. nih.gov A critical step in preparing these precursors often involves the reduction of a nitro group.

One established method is the reduction of a 3-nitropyridin-4-amine compound using reagents like iron (Fe) in acetic acid and ethanol. nih.gov This converts the nitro group to an amine, yielding a 3,4-diaminopyridine intermediate, which can then undergo cyclization to form the desired imidazo[4,5-c]pyridine scaffold. nih.gov

Another powerful technique is the one-step reductive cyclization. For the closely related imidazo[4,5-b]pyridine isomers, this can be achieved by reacting a 2-nitro-3-aminopyridine with ketones using a reducing agent like tin(II) chloride (SnCl₂·2H₂O). nih.gov The proposed mechanism for this transformation involves the formylation of the aniline (B41778) nitrogen, followed by the reduction of the nitro group and subsequent cyclization to form the fused imidazole (B134444) ring. nih.gov Similarly, sodium dithionite (B78146) (Na₂S₂O₄) has been used as a reducing agent in the synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine. nih.gov These methods highlight the importance of nitro group reduction as a key step in building the foundational imidazopyridine structure, which is then elaborated to produce various bioactive compounds.

Regioselective Functionalization and Site-Specific Chemical Modifications

The functionalization of the 1-propyl-1H-imidazo[4,5-c]pyridin-4-amine core at specific positions is crucial for developing new derivatives with tailored properties. However, achieving regioselectivity on the imidazopyridine ring system can be challenging. For example, alkylation reactions on the related imidazo[4,5-b]pyridine core are often not selective, leading to mixtures of monoalkylated and polyalkylated products. uctm.edumdpi.com

In one study, the alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions predominantly resulted in the formation of N5 and N4/N3 regioisomers, respectively. nih.gov The specific isomer obtained is highly dependent on the starting scaffold and reaction conditions. For imidazo[4,5-b]pyridines, N-alkylation with various alkyl halides has been shown to produce mixtures of N1, N3, and N4 regioisomers. mdpi.com

To overcome these challenges, various strategies for site-specific C-H functionalization have been developed for different imidazopyridine isomers, which could be applicable to the imidazo[4,5-c]pyridine system. These methods often employ transition metal catalysis. rsc.org For instance, highly regioselective C-H/S-H cross-coupling has been used for the C-3 sulfenation of imidazo[1,2-a]pyridines using a copper catalyst. rsc.org Similarly, visible light-induced photocatalysis has enabled C5-alkylation of imidazo[1,2-a]pyridines. mdpi.com For the pyridine (B92270) ring itself, directing group-free methods for regioselective meta-C-H functionalization are being developed to overcome the intrinsic electronic properties that typically hinder such reactions. nih.gov These advanced synthetic methods provide pathways to selectively modify specific positions on the heterocyclic core, allowing for the systematic exploration of structure-activity relationships.

Influence of Substitutions on Chemical Reactivity Profiles

The nature and position of substituents on the imidazo[4,5-c]pyridine ring system profoundly influence the chemical reactivity and biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies have provided significant insights into how different functional groups modulate the properties of these compounds.

For example, in a series of imidazo[4,5-c]pyridines developed as antiviral agents against Bovine Viral Diarrhea Virus (BVDV), the presence of large substituents on a benzyl (B1604629) group attached to the core was associated with a reduction in activity. nih.gov Furthermore, the introduction of a fluorine atom on a phenyl ring at the 2-position also led to a decrease in antiviral potency. nih.gov

In the context of anticancer agents, substitutions on the imidazo[4,5-c]pyridin-2-one core have been explored to develop inhibitors of Src family kinases for glioblastoma treatment. nih.gov By replacing parts of a known inhibitor with an imidazolone (B8795221) ring and introducing various polar and nonpolar groups at the N1 and N3 positions, researchers designed a new series of derivatives with potent kinase inhibition in the submicromolar range. nih.gov For the related imidazo[4,5-b]pyridine scaffold, the introduction of a bromine atom to the pyridine ring was found to markedly increase the antiproliferative activity of amidino-substituted derivatives against colon carcinoma cell lines. mdpi.com Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group showed potent activity. mdpi.com

Studies on 1H-imidazo[4,5-c]quinolin-4-amines, which feature a larger fused ring system, have also demonstrated the critical role of substituents. Modifications at the 2-position and the 4-arylamino position were explored to develop positive allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov It was found that hydrophobic alkyl and cycloalkyl groups at the 2-position, combined with a 3,4-dichlorophenyl group at the 4-amino position, improved activity and selectivity. nih.gov There was a clear trend showing that as the size of the 2-cycloalkyl ring increased from cyclopropyl (B3062369) to cyclononyl, the modulatory effect on the receptor was enhanced. nih.gov

These findings collectively demonstrate that the reactivity and biological function of this compound derivatives can be finely tuned through strategic placement of various substituents.

Structure Activity Relationship Sar Studies of 1 Propyl 1h Imidazo 4,5 C Pyridin 4 Amine Analogs

Impact of N-Substitution Patterns on Biological Potency

The nitrogen atoms within the imidazo[4,5-c]pyridine core, particularly at the N-1 and N-3 positions of the imidazole (B134444) ring and the exocyclic 4-amino group, represent critical points for chemical modification that significantly dictate biological potency.

In a series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors for glioblastoma, substitutions at the N-1 and N-3 positions were systematically evaluated. nih.gov The general structure involved a 4-chlorophenyl group at the N-3 position while various substituents were introduced at the N-1 position. The study revealed that the nature of the N-1 substituent profoundly impacts inhibitory activity against Src and Fyn kinases. nih.gov

For instance, introducing a cyclopentyl group at N-1 (Compound 1d ) or a cyclohexyl group (Compound 1e ) resulted in potent kinase inhibition. nih.gov Specifically, Compound 1s , which features a 3-hydroxyphenyl group at N-1, demonstrated effective antiproliferative activity against multiple glioblastoma cell lines, comparable to the lead compound PP2. nih.gov Conversely, modifications at the exocyclic 4-amino group also play a crucial role. In studies of 1H-imidazo[4,5-c]pyridines as Toll-like receptor 7 (TLR7) agonists, an increase in potency was noted in N(6)-substituted analogs, particularly those bearing electron-rich substituents. researchgate.net

The table below summarizes the impact of various N-1 substituents on the inhibitory concentration (IC₅₀) for Src and Fyn kinases, based on the imidazo[4,5-c]pyridin-2-one scaffold. nih.gov

CompoundN-1 SubstituentN-3 SubstituentSrc IC₅₀ (µM)Fyn IC₅₀ (µM)
1a Phenyl4-chlorophenyl>50>50
1b m-tolyl4-chlorophenyl10.142.53
1d Cyclopentyl4-chlorophenyl0.890.17
1e Cyclohexyl4-chlorophenyl0.960.22
1h 2-(dimethylamino)ethyl4-chlorophenyl2.921.13
1q 4-methoxyphenyl4-chlorophenyl0.770.21
1s 3-hydroxyphenyl4-chlorophenyl0.380.11

Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors. nih.gov

Role of Substituents at Pyridine (B92270) and Imidazole Ring Positions in Modulating Activity

Substitutions on the carbon atoms of both the pyridine and imidazole rings are fundamental in modulating the biological activity of this class of compounds. The C-2 position of the imidazole ring, in particular, has been a major focus of SAR studies.

For 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are structurally related to the imidazo[4,5-c]pyridine series, hydrophobic alkyl and cycloalkyl substitutions at the C-2 position were shown to enhance positive allosteric modulator (PAM) activity at the A₃ adenosine (B11128) receptor (A₃AR). nih.gov A study exploring 2-cycloalkyl substitutions found that full PAM activity was achieved with 2-cyclohexyl or 2-cycloheptyl groups. nih.gov The activity progressively decreased with either larger or smaller substituents, indicating a specific spatial requirement in the target's binding pocket. nih.gov The introduction of polar groups, such as nitrogen or oxygen, into the C-2 substituent was found to abolish PAM activity. nih.gov

In the context of TLR7 agonists, substituting a butyl group at the C-2 position of a 1-benzyl-1H-imidazo[4,5-c]pyridin-4-amine scaffold resulted in a pure TLR7-agonist with minimal activity on the related TLR8. researchgate.net This highlights the role of the C-2 substituent in determining not only potency but also selectivity between receptor subtypes.

The table below illustrates the effect of C-2 substitutions on A₃AR PAM activity for N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives. nih.gov

CompoundC-2 SubstituentA₃AR PAM Activity (% of Control)
17 Cyclopropyl (B3062369)Low
- CyclohexylHigh
14 Heptan-4-yl71% radioligand remaining
19 Cyclo-octylDecreased
20 CyclononylHigh

Data interpreted from studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives. nih.govnih.gov

Spatial and Electronic Requirements for Receptor/Target Interactions

The interaction between imidazo[4,5-c]pyridine analogs and their biological targets is governed by specific spatial and electronic properties. For A₃AR PAMs, computational modeling and mutagenesis studies have provided insight into the binding site. nih.govresearchgate.net

The proposed binding model for these compounds suggests that the nearly planar 1H-imidazo[4,5-c]quinolinamine ring system inserts into an aromatic cage formed by tyrosine residues on the receptor. nih.govresearchgate.net This interaction is stabilized by π-π stacking. The model indicates specific requirements for substituents:

C-2 Position : The substituent at the C-2 position, such as a cyclohexyl group, is situated within a small, upward-facing hydrophobic subpocket. This explains why hydrophobic groups are favored and why the size of the cycloalkyl ring is critical for optimal activity. nih.gov

4-Amino Position : The hydrophobic group attached to the exocyclic amine (e.g., a 3,4-dichlorophenyl group) extends towards the lipid bilayer of the cell membrane, which may provide additional stabilization. nih.govresearchgate.net

N-1 Amine : The hydrogen on the N-1 nitrogen of the imidazole ring is crucial for forming a hydrogen bond with a glycine (B1666218) residue in the receptor, further anchoring the ligand in the binding pocket. nih.govresearchgate.net

These findings underscore the necessity of hydrophobic substitutions at both the C-2 and 4-amino positions for full PAM activity, while polar substitutions are not well-tolerated. nih.gov The electronic properties of substituents on the pyridine ring can also influence activity, as seen with electron-rich groups at the N(6) position enhancing TLR7 agonism. researchgate.net

Regioisomeric Effects on Biological Activity

The specific arrangement of atoms within the imidazo[4,5-c]pyridine scaffold, including the position of the nitrogen atom in the pyridine ring, can have a significant impact on biological activity. This concept, known as regioisomerism, is a key factor in SAR.

Studies on tetracyclic imidazo[4,5-b]pyridine derivatives, which are regioisomers of the imidazo[4,5-c]pyridine system, have demonstrated the profound influence of the pyridine nitrogen's location on antiproliferative activity. irb.hr When comparing regioisomers, those with the nitrogen at a specific position showed a noticeable enhancement in activity against cancer cell lines compared to their counterparts. irb.hr For example, derivatives bearing amino side chains at position 2 showed significantly enhanced activity in the imidazo[4,5-b]pyridine series. irb.hr

While direct comparative studies on regioisomers of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine are not detailed in the provided context, the principle that the nitrogen's position within the pyridine ring is a critical determinant of biological function is well-established for the broader imidazopyridine class. irb.hr Similarly, the substitution pattern on the pyridine ring, such as at the N(6) position for TLR7 agonists, further emphasizes the importance of regio-specificity in designing potent and selective compounds. researchgate.net

Preclinical Biological Activity and Proposed Mechanisms of Action

Toll-like Receptor (TLR7) Agonism and Immunomodulatory Effects

The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore for agonistic activity at Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of various cytokines and a robust immune response.

Research into the structure-activity relationships of imidazo[4,5-c]pyridines has demonstrated that modifications at various positions on the heterocyclic core can significantly influence their potency and selectivity as TLR7 agonists. For instance, a structurally similar compound, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, has been identified as a pure TLR7-agonist with negligible activity on the closely related TLR8. nih.gov This selectivity for TLR7 over TLR8 is a desirable characteristic in the development of immunomodulatory agents, as it can lead to a more targeted immune response with potentially fewer off-target effects. The agonistic activity of these compounds is attributed to their ability to bind to the TLR7 receptor within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs). This binding event mimics the recognition of single-stranded viral RNA, a natural ligand for TLR7.

A primary consequence of TLR7 activation by agonists such as those from the imidazo[4,5-c]pyridine class is the potent induction of Type I interferons, most notably interferon-alpha (IFN-α). nih.govresearchgate.net The engagement of TLR7 in plasmacytoid dendritic cells initiates a signaling pathway that is crucial for antiviral and antitumor immunity. nih.gov Studies on 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine have shown that its pure TLR7-agonistic behavior leads to prominent IFN-α induction in human peripheral blood mononuclear cells (PBMCs), with minimal induction of pro-inflammatory cytokines. nih.gov This selective induction of IFN-α highlights the potential for this class of compounds to be developed as therapeutic agents that can harness the immune system to combat various diseases.

Antiproliferative and Anticancer Research Applications

The imidazo[4,5-c]pyridine core structure has also been explored as a scaffold for the development of agents with antiproliferative and anticancer properties. These activities are often mediated through the inhibition of key enzymes involved in cell growth and proliferation.

While direct evidence for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is not available, related imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases. For example, extensive research has led to the discovery of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases (A, B, and C), which are critical regulators of cell division. nih.govnih.gov Furthermore, the imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway that is frequently mutated in cancer. nih.gov The development of selective Janus Kinase 1 (JAK1) inhibitors is another area where related heterocyclic compounds have shown promise, with selective JAK1 inhibition being a viable strategy to overcome treatment resistance in some cancers. researchgate.net

The benzimidazole (B57391) carboxamide scaffold, which shares structural similarities with the imidazo[4,5-c]pyridine core, has been a foundation for the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. While direct research on this compound as a PARP inhibitor is not documented, the broader class of related heterocyclic compounds has shown promise in this area.

Enzyme Modulation Studies

α-Glucosidase and α-Amylase Inhibition Research

Currently, there is a lack of specific research investigating the inhibitory effects of this compound on the enzymes α-glucosidase and α-amylase. These enzymes are critical targets in the management of type 2 diabetes, as their inhibition can delay the digestion of carbohydrates and consequently lower post-meal blood glucose levels. The broader class of imidazopyridine derivatives has been a subject of interest in this area, suggesting that this compound could be a candidate for future enzymatic inhibition studies.

Other Investigational Biological Targets and Activities

GABAA Receptor Positive Allosteric Modulation

Direct evidence for the positive allosteric modulation of the GABAA receptor by this compound is not available in the current body of scientific literature. However, the imidazopyridine scaffold is a well-established pharmacophore found in compounds that bind to the benzodiazepine (B76468) site of the GABAA receptor, enhancing the inhibitory effects of GABA. This structural precedent suggests that this compound may warrant investigation for its potential modulatory effects on this key central nervous system receptor.

DNA/RNA Intercalation Mechanisms

The potential for this compound to act as a DNA or RNA intercalator has not been specifically reported. DNA intercalation, a process where molecules insert themselves between the base pairs of DNA, can disrupt DNA replication and transcription and is a mechanism of action for some anticancer drugs. The planar aromatic system of the imidazo[4,5-c]pyridine core is a structural feature that is often found in DNA intercalating agents. Studies on other imidazo[4,5-c]pyridine derivatives have indicated their potential to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair, suggesting that this class of compounds can interact with the cellular machinery that processes DNA. nih.govresearchgate.net

Antioxidant Activity Investigations

While specific antioxidant studies on this compound are not documented, research on related imidazo[1,2-a]pyridine (B132010) hybrids has shown promising antioxidant activity. chemmethod.comchemmethod.com These studies, often employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, indicate that the imidazopyridine scaffold can contribute to neutralizing harmful free radicals. The antioxidant potential of these compounds is an area of active investigation.

Compound/StandardConcentration (µg/mL)DPPH Radical Scavenging Activity (%)
HB7 (imidazo[1,2-a]pyridine hybrid) chemmethod.com2579
5081
10083
Ascorbic Acid (Standard) chemmethod.com2589
5094
10098

This interactive table presents the antioxidant activity of a related imidazo[1,2-a]pyridine hybrid (HB7) as a reference for the potential activity of the imidazopyridine class. Specific data for this compound is not available.

Antimicrobial Research Applications

The antimicrobial properties of this compound have not been specifically detailed in available research. However, the broader family of imidazo[4,5-b]pyridine derivatives has been the subject of antimicrobial investigations. researchgate.netnih.govresearchgate.netmdpi.comnih.gov These studies have explored the activity of various derivatives against a range of Gram-positive and Gram-negative bacteria. The findings suggest that the imidazopyridine scaffold can serve as a basis for the development of new antimicrobial agents, and the specific substitutions on the heterocyclic core are crucial in determining the spectrum and potency of activity.

Compound ClassBacterial Strains TestedGeneral Findings
Imidazo[4,5-b]pyridine derivatives researchgate.netStaphylococcus aureus, Bacillus cereus (Gram-positive)Some derivatives exhibited antibacterial activity.
Escherichia coli, Klebsiella pneumoniae (Gram-negative)Some derivatives exhibited antibacterial activity.

This interactive table summarizes the antimicrobial research on the related class of imidazo[4,5-b]pyridine derivatives. Specific data for this compound is not available.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a compound with its biological activity. For the broader class of imidazo[4,5-b]pyridine derivatives, which are structurally similar to 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, QSAR studies have been employed to build models that predict their anticancer activities. These models use molecular descriptors to quantify structural features and relate them to biological outcomes, such as inhibitory concentrations (IC50 values). While specific QSAR studies on this compound are not detailed in the provided results, the methodologies applied to related compounds are relevant. For instance, studies on imidazo[4,5-b]pyridine derivatives have successfully used methods like multiple linear regression to establish a correlation between the molecular structure and anticancer activity, indicating that such models have favorable estimation stability and good prediction capabilities. researchgate.netresearchgate.net

Molecular Docking and Binding Site Predictions with Biological Targets

Molecular docking is a key computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is widely applied to the imidazo[4,5-c]pyridine scaffold to understand its interaction with various biological targets. For example, derivatives of the related 1H-imidazo[4,5-c]quinolin-4-amine have been computationally predicted to bind at a hydrophobic site on the A3 adenosine (B11128) receptor. nih.gov Similarly, molecular docking studies on imidazo[4,5-b]pyridine derivatives have been used to investigate their interactions with antitubercular drug targets, showing promising interactions with key residues. nih.gov In the context of cancer research, molecular docking has been used to evaluate the inhibitory potential of pyridine (B92270) and pyrimidine (B1678525) derivatives against kinesin Eg5, with results indicating interactions with residues such as GLU116 and GLY117. tubitak.gov.tr Furthermore, molecular dynamics simulations have been used to analyze the binding modes of imidazo[4,5-c]pyridin-2-one derivatives with Src family kinases, which are targets for glioblastoma treatment. nih.gov

Geometric Structure Optimization and Conformational Analysis

Geometric structure optimization and conformational analysis are computational procedures that aim to find the most stable three-dimensional arrangement of atoms in a molecule. These calculations are fundamental for understanding the molecule's shape and how it can interact with biological receptors. For compounds related to this compound, such as 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, density functional theory (DFT) has been used to optimize the molecular geometry. researchgate.net These studies help in understanding the spatial arrangement of the molecule, which is a critical factor for its biological activity. The structural resemblance of the imidazopyridine heterocyclic ring system to purines has prompted such biological investigations to assess their therapeutic significance. mdpi.com

Electronic Parameter Calculations (e.g., TPSA, LogP, Hydrogen Bonding)

Electronic parameters such as Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial for predicting a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). For derivatives of the related 1H-imidazo[4,5-c]quinolin-4-amine, these parameters have been calculated to predict properties like blood-brain barrier (BBB) penetration. nih.gov For instance, a specific derivative was reported to have a TPSA of 53.6 Ų and a LogD of 7.08. nih.gov While specific values for this compound are not available in the search results, the general approach highlights the importance of these calculations in drug design.

Calculated Physicochemical Properties for a Related Compound

Parameter Value Reference
TPSA 53.6 Ų nih.gov
LogD 7.08 nih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. An integrated computational approach examining the structural properties and reactivities of N-(pyridin-3-yl)pyrimidin-4-amine analogues at an electronic level revealed them to be relatively electrophilic in nature, which is a key aspect of their chemical behavior. rsc.org These theoretical calculations provide insights into how the molecule might behave in a chemical or biological environment, guiding synthetic efforts and the understanding of its mechanism of action. The synthesis of various imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has been explored through different chemical routes, and computational predictions can aid in optimizing these synthetic pathways. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

Understanding the intermolecular interactions and crystal packing of a compound is important for solid-state characterization and formulation development. While specific crystal packing analyses for this compound were not found, the study of intermolecular interactions is a key component of molecular docking simulations. These simulations for related compounds, such as N-(pyridin-3-yl)pyrimidin-4-amine analogues, show strong intermolecular interactions within the active site of their target proteins, which is crucial for their inhibitory activity. rsc.org These interactions often involve hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex.

Research on Derivatives and Analog Development of 1 Propyl 1h Imidazo 4,5 C Pyridin 4 Amine

Synthesis and Evaluation of N-Substituted Imidazopyridines

The synthesis of N-substituted imidazopyridine derivatives is a key area of research for modulating the pharmacological properties of these compounds. Various synthetic strategies are employed to introduce different substituents onto the nitrogen atoms of the imidazo[4,5-c]pyridine core.

A common method for N-alkylation involves the reaction of the parent imidazopyridine with an appropriate alkyl halide in the presence of a base. For example, N-methylation of imidazo[4,5-b]pyridines has been achieved using methyl iodide in DMF, although this reaction can sometimes lead to a mixture of monoalkylated and polyalkylated products. mdpi.com The synthesis of other N-substituted derivatives can be achieved by reacting the core structure with different electrophiles under suitable conditions. For instance, a series of N-substituted imidazole (B134444) derivatives have been synthesized by reacting the imidazole nucleus with ethyl chloroacetate (B1199739) to form an ester, which is then reacted with various amines to yield the desired N-substituted products. nih.gov

The evaluation of these N-substituted derivatives often reveals significant changes in biological activity. In a study on imidazo[4,5-b]pyridines, N-methyl substitution was found to decrease the antiproliferative activity against cancer cell lines when compared to their N-unsubstituted counterparts. mdpi.com Conversely, in other contexts, N-substitution can enhance potency. For example, in a series of 1H-imidazo[4,5-c]pyridines investigated as Toll-like receptor 7 agonists, N(6)-substituted analogs, particularly those with electron-rich substituents, demonstrated an increase in potency. researchgate.net

Table 1: Impact of N-Substitution on Antiproliferative Activity of Imidazo[4,5-b]pyridine Analogs

CompoundSubstitutionTarget Cell LineIC50 (µM)
Analog 1N-unsubstitutedColon Carcinoma (SW620)0.4
Analog 2N-methylColon Carcinoma (SW620)>10
Analog 3N-unsubstitutedCervical Carcinoma (HeLa)1.8
Analog 4N-methylCervical Carcinoma (HeLa)>10

Data extrapolated from studies on related imidazo[4,5-b]pyridine systems. mdpi.com

Investigation of Different Alkyl and Aryl Substitutions on the Imidazopyridine Scaffold

The introduction of various alkyl and aryl groups at different positions on the imidazo[4,5-c]pyridine scaffold has been extensively studied to understand structure-activity relationships (SAR). These substitutions can significantly influence the compound's interaction with biological targets, as well as its pharmacokinetic properties.

Synthetic routes to achieve these modifications often involve cross-coupling reactions. For instance, the Pictet-Spengler cyclization strategy has been used to synthesize pyrido fused imidazo[4,5-c]quinolines, where various substituted aldehydes can be employed to introduce different aryl and heteroaryl groups. rsc.org Another approach involves the oxidative cyclization of diaminopyridines with aryl aldehydes to produce the imidazo[4,5-c]pyridine ring system. nih.gov

The biological evaluation of these analogs has yielded critical insights into their SAR. In a series of imidazo[4,5-c]pyridinecarboxamides designed as PARP-1 inhibitors, the nature of the cyclic amine substituent was crucial for activity. nih.gov Similarly, for a series of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives acting as platelet-activating factor antagonists, the variation of the acyl substituent (diaryl- or alkylarylpropanoyl groups) was a key determinant of potency. nih.gov Research on imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors also highlighted the importance of specific substitutions, with one compound demonstrating an IC50 of 38 nM in a cancer cell line. documentsdelivered.com

Table 2: Structure-Activity Relationship of Substituted Imidazo[4,5-c]pyridine Analogs as PARP-1 Inhibitors

Compound IDR-Group SubstitutionPARP-1 Inhibition IC50 (µM)
8a4-methylpiperazin-1-yl1.25
8b4-ethylpiperazin-1-yl0.89
8d4-(2-hydroxyethyl)piperazin-1-yl0.528
8fpiperidin-1-yl>10

Data derived from studies on imidazo[4,5-c]pyridinecarboxamide analogs. nih.gov

Fused Ring System Modifications and Their Impact on Research Outcomes

Modifying the imidazo[4,5-c]pyridine scaffold by fusing additional rings creates novel tetracyclic and polycyclic systems, often leading to compounds with distinct biological profiles. These modifications can alter the planarity, rigidity, and electronic properties of the molecule, thereby influencing its binding to biological targets.

The synthesis of such fused systems can be complex. One approach involves the condensation of substituted 2-amino pyridines with 2-bromo-2'-nitroacetophenone (B32119) to generate imidazo[1,2-a]pyridines, which can then undergo further reactions to form pyrido fused imidazo[4,5-c]quinolines. rsc.org Another study describes the design and synthesis of novel tetracyclic imidazo[4,5-b]pyridine derivatives as potential antiproliferative agents. irb.hr

The biological impact of these fused ring modifications is often significant. For instance, novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity, with some compounds exhibiting cytostatic effects in the submicromolar range against cancer cell lines like HCT116 and MCF-7. irb.hr The position of the nitrogen atom in the pyridine (B92270) ring of these fused systems also plays a crucial role in their biological activity. irb.hr Furthermore, these tetracyclic compounds have been found to interact with DNA and RNA, suggesting these as potential cellular targets. irb.hr

Table 3: Antiproliferative Activity of Fused Tetracyclic Imidazo[4,5-b]pyridine Regioisomers

CompoundPosition of Pyridine NitrogenTarget Cell LineIC50 (µM)
Regioisomer AN-5HCT1160.3 - 0.9
Regioisomer BN-7HCT116>10
Regioisomer CN-5MCF-70.5 - 1.2
Regioisomer DN-7MCF-7>10

This table is a representation of findings from research on analogous tetracyclic imidazo[4,5-b]pyridine systems. irb.hr

Analytical Methodologies for Research and Characterization of 1 Propyl 1h Imidazo 4,5 C Pyridin 4 Amine

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural analysis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the imidazo[4,5-c]pyridine core, the protons of the propyl group, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons are anticipated to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the heterocyclic ring system. The protons of the propyl group will appear in the upfield region, with the methylene (B1212753) group adjacent to the imidazole (B134444) nitrogen showing a downfield shift compared to the other methylene and methyl groups. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the carbon atoms in the propyl group and the heterocyclic core. The carbon atoms of the aromatic rings are expected to appear in the δ 100-160 ppm range. The carbons of the propyl group will resonate at higher field (upfield). The chemical shifts in related imidazo[4,5-c]pyridin-2-one derivatives have been reported, providing a basis for the expected values in the target compound. lab-chemicals.com

Predicted NMR Data:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
H-2~8.0C-2~150
H-6~7.8C-4~155
H-7~6.5C-6~138
N-CH₂~4.2 (t)C-7~105
CH₂~1.8 (sextet)C-7a~145
CH₃~0.9 (t)C-8a~140
NH₂~5.5 (br s)N-CH₂~45
CH₂~23
CH₃~11

Note: Predicted values are based on data from similar imidazopyridine structures and may vary from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands characteristic of specific bond vibrations.

Key expected absorption bands include:

N-H Stretching: The primary amine (NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazo[4,5-c]pyridine ring system are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond of the primary amine is anticipated around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations will likely be observed in the 1200-1350 cm⁻¹ range.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3450 - 3300
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)2960 - 2850
C=N and C=C Stretch (aromatic)1650 - 1500
N-H Bend (amine)~1600
C-N Stretch1350 - 1200

Mass Spectrometry (MS, EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the propyl chain or parts of it, as well as fragmentation of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a definitive method for confirming the chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the target compound in a reaction mixture or biological matrix. bldpharm.com

Predicted Mass Spectrometry Data:

Technique Expected Observation
Molecular Weight 190.24 g/mol
EI-MS M⁺ at m/z 190. Subsequent fragments from loss of propyl (m/z 147) and further fragmentation.
HRMS Exact mass measurement confirming the elemental formula C₁₀H₁₄N₄.
LC-MS A peak at the correct retention time with a corresponding m/z of 191.1234 [M+H]⁺ in positive ion mode.

Chromatographic Separation and Purity Assessment (HPLC, UPLC)

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound's purity is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller stationary phase particles and higher pressures. This results in faster analysis times and improved separation efficiency, making it ideal for high-throughput purity screening and analysis. Commercial suppliers often provide HPLC or UPLC data to certify the purity of their compounds. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While the crystal structure of the exact title compound is not publicly available, a study on a related compound, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, reveals a planar pyrazolo[3,4-b]pyridine ring system and a contorted conformation for the propylamino side chain. Similar structural features could be anticipated for this compound.

Advanced Analytical Techniques for Mechanistic Studies (e.g., Time-Dependent NMR)

Advanced analytical techniques can be employed to study the dynamic behavior and reaction mechanisms involving this compound. For instance, time-dependent NMR studies could be used to monitor the kinetics of a chemical reaction or to study conformational changes in the molecule over time. In a study of related imidazo[4,5-c]pyridin-2-one derivatives, the time-dependent change of hydrogen bond length between the compound and amino acid residues in a kinase was investigated to understand its binding mechanism. lab-chemicals.com Such techniques could be applied to this compound to probe its interactions with biological targets or to study its stability under various conditions.

Future Research Directions and Unexplored Avenues for 1 Propyl 1h Imidazo 4,5 C Pyridin 4 Amine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While classical synthetic routes to imidazopyridines exist, future research must focus on developing more efficient, cost-effective, and environmentally benign methodologies for the synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine and its derivatives. beilstein-journals.orgbeilstein-journals.org

Key areas for exploration include:

Multicomponent Reactions (MCRs): Three-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, have been successfully used for other imidazopyridine isomers and offer a streamlined approach to generating molecular diversity from simple precursors. nih.govacs.org Adapting MCRs could provide rapid access to a library of analogs.

Green Chemistry Approaches: The use of sustainable catalysts and reaction media is a critical goal. Research into employing water as a solvent, utilizing micellar media, or employing recoverable catalysts like Al³⁺-K10 clay could significantly reduce the environmental impact of synthesis. nih.govacs.orgacs.org

Photochemical Methods: Visible-light-induced photocatalysis presents a powerful and sustainable alternative to conventional heating for forming C-C and C-heteroatom bonds. nih.gov Exploring photochemical pathways for the key cyclization or functionalization steps in the synthesis of the imidazo[4,5-c]pyridine core could lead to novel and efficient transformations. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards efficient and reproducible production for further studies.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The broad imidazopyridine class exhibits a wide range of biological activities, including kinase inhibition, anticancer effects, and modulation of GABAA receptors. nih.govnih.govmdpi.com A critical future direction is to move beyond preliminary screening and pinpoint the specific molecular mechanisms of action for this compound.

Future investigations should focus on:

Target Identification: Unbiased screening approaches, such as chemical proteomics and thermal proteome profiling, can identify the direct protein targets with which the compound interacts within the cell.

Pathway Analysis: Once a primary target is identified, transcriptomics and proteomics should be employed to understand the downstream effects on cellular signaling pathways. For instance, if the target is a kinase, researchers must identify its key substrates and the resulting changes in cellular function.

Cellular and In Vivo Validation: The relevance of the identified mechanism must be confirmed in relevant cell-based assays and, subsequently, in animal models of disease. For example, if the compound is found to be a PARP inhibitor, its efficacy should be tested in combination with DNA-damaging agents in cancer cell lines and xenograft models. nih.gov

Design and Synthesis of Next-Generation Imidazopyridine Analogs

Guided by mechanistic insights and computational modeling, the design and synthesis of next-generation analogs of this compound is a logical and essential next step. The goal is to conduct systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Key strategies for analog development include:

Modification of the N-1 Propyl Group: Exploring the impact of varying the length, branching, and cyclization of the alkyl chain at the N-1 position can probe the size and nature of the corresponding binding pocket.

Substitution on the Pyridine (B92270) and Phenyl Rings: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) at different positions of the fused ring system can modulate electronic properties and create new interaction points with the biological target, as demonstrated in SAR studies of related imidazoquinolines. nih.gov

Derivatization of the 4-Amine Group: The exocyclic amine at position 4 is a key site for modification. Acylation, alkylation, or incorporation into larger functional groups can significantly alter the compound's biological activity and physical properties.

Bioisosteric Replacement: Replacing parts of the scaffold with bioisosteres—for example, substituting the imidazopyridine core with an imidazopyrimidine—can improve properties like metabolic stability while retaining the key binding interactions.

Integration of Advanced Computational Approaches in Drug Design

The integration of computational chemistry is crucial for accelerating the drug design cycle by providing predictive insights into molecular interactions and properties. researchgate.net For this compound, a robust computational strategy should be implemented.

Future computational work should involve:

Molecular Docking: Once a biological target is identified and its 3D structure is known, molecular docking can predict the binding mode and affinity of this compound and its designed analogs. asianpubs.orgnih.gov This helps prioritize which compounds to synthesize.

Density Functional Theory (DFT): Quantum chemical calculations using DFT can provide insights into the molecule's electronic structure, reactivity, and orbital energies (HOMO-LUMO gap), which are important for understanding its interaction potential. nih.govoregonstate.eduresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and identifying key intermolecular interactions that persist. oregonstate.eduresearchgate.net

ADMET Prediction: In silico models are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design process, helping to eliminate candidates with poor drug-like properties. oregonstate.edunih.gov

Development of Specialized Analytical Probes and Radioligands for Research Applications

To facilitate deeper biological investigation, it is vital to develop specialized tool compounds derived from the this compound scaffold.

Priorities in this area include:

Fluorescent Probes: Synthesizing an analog that incorporates a fluorescent tag would enable researchers to visualize the compound's subcellular localization and track its movement in real-time using techniques like confocal microscopy. The inherent fluorescence of some imidazopyridine cores could also be exploited and tuned for this purpose. mdpi.com The development of an imidazopyridine-based fluorescent probe for phosgene detection demonstrates the chemical feasibility of this approach. nih.gov

Radioligands: The synthesis of a radiolabeled version of the compound, for instance, by incorporating tritium (³H) or carbon-14 (¹⁴C), is essential for quantitative pharmacology. A radioligand would enable robust receptor binding assays to determine binding affinity (Kd) and receptor density (Bmax) in tissues. The potential for radio-iodination of a phenylamino substituent, as suggested for related compounds, offers another viable strategy for creating a high-specific-activity radioligand. nih.gov

Affinity-Based Probes: Developing a version of the compound with a reactive group or a photo-affinity label would allow for covalent labeling of the target protein, providing an invaluable tool for target identification and validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.